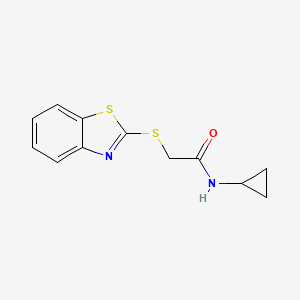

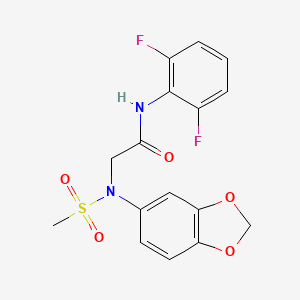

2-(1,3-benzothiazol-2-ylthio)-N-cyclopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development. The interest in these compounds lies in their diverse chemical reactivity and the ability to interact with various biological targets.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions. For example, a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were synthesized and characterized, showcasing the versatility of benzothiazole compounds in generating bioactive molecules (Yadav et al., 2017).

Molecular Structure Analysis

X-ray crystallography, NMR, and computational methods are commonly used to determine the molecular structure of benzothiazole derivatives. These studies reveal the conformational preferences and molecular interactions critical for their biological activity. For instance, compounds involving 2-(acetonylthio)benzothiazole showcased the role of carbon–sulfur bond cleavage in their synthesis, with structural elucidation provided by NMR and X-ray diffraction (Al-Omran & El-Khair, 2014).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a variety of chemical reactions, including alkylation, acylation, and cycloaddition, reflecting their diverse chemical properties. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides involved 1,3-dipolar cycloaddition reactions, demonstrating the reactivity of benzothiazole as a functional group in heterocyclic chemistry (Rezki, 2016).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and stability. Studies involving characterization techniques like FTIR, MS, and elemental analysis provide insights into the physical attributes of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are crucial for understanding the behavior of benzothiazole derivatives in biological systems. The determination of acidity constants via UV spectroscopic studies, as seen in the work on N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, highlights the importance of chemical properties in drug design and pharmacological applications (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial and Anticancer Potential

- A study by Yadav et al. (2017) synthesized and evaluated a series of compounds for antimicrobial and anticancer activities. They found significant antimicrobial activity against various pathogens and potent cytotoxicity against the HCT116 cell line, suggesting potential applications in treating infections and cancer (Yadav et al., 2017).

Metabolic Stability Improvement

- Research by Stec et al. (2011) focused on enhancing metabolic stability in related compounds. They identified a compound with similar in vitro potency and in vivo efficacy to an existing inhibitor, while exhibiting improved metabolic stability (Stec et al., 2011).

Corrosion Inhibition

- Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion inhibition in acidic solutions. These derivatives showed high inhibition efficiencies, suggesting their application in corrosion protection (Hu et al., 2016).

Antitumor Prodrug Development

- Bradshaw et al. (2002) explored amino acid prodrugs of benzothiazoles for antitumor properties. They developed water-soluble prodrugs showing promising results in inhibiting tumor growth in preclinical models (Bradshaw et al., 2002).

Mechanism of Action

While the specific mechanism of action for “2-(1,3-benzothiazol-2-ylthio)-N-cyclopropylacetamide” is not known, benzothiazoles have been studied for their potential biological activities. They have been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, anti-bacterial, anti-fungal, anti-oxidant, and anti-microbial activities .

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c15-11(13-8-5-6-8)7-16-12-14-9-3-1-2-4-10(9)17-12/h1-4,8H,5-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZMJAPRNNVDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclopropylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)